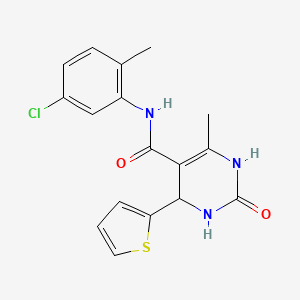![molecular formula C15H13BrN2OS B4895378 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B4895378.png)
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to interact with specific proteins, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide are still being studied. However, it has been shown to have low toxicity and high selectivity towards cancer cells. It has also been shown to induce cell cycle arrest, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide in lab experiments is its potential as a fluorescent probe. This compound can be used to study protein-ligand interactions, which is essential in drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide. One potential direction is to study its potential as a therapeutic agent for breast cancer. Another direction is to explore its potential as a fluorescent probe for studying protein-ligand interactions. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is a chemical compound that has potential applications in the field of scientific research. Its unique properties and potential as a therapeutic agent and fluorescent probe make it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide involves the reaction of 4-aminophenol and 4-phenyl-2-thiocyanatobenzenamine in the presence of hydrobromic acid. The reaction yields a crystalline product that is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been widely used in various scientific research studies. It has potential applications in the field of medicinal chemistry, drug discovery, and cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, particularly breast cancer cells. It has also been used as a fluorescent probe to study protein-ligand interactions.
Propriétés
IUPAC Name |
4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-6-12(7-9-13)16-15-17-14(10-19-15)11-4-2-1-3-5-11;/h1-10,18H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSRUMHVDGXTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5931792 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylphenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B4895315.png)
![ethyl 3-(2-methylbenzyl)-1-[(methylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B4895320.png)

![2-{[2-(2-methoxyphenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4895336.png)

![3-iodo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4895344.png)
![cyclohexyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4895350.png)
![ethyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4895365.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)



![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895401.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)